molecular formula CH3NO2 B1582242 Nitromethane-d3 CAS No. 13031-32-8

Nitromethane-d3

Cat. No.: B1582242
CAS No.: 13031-32-8
M. Wt: 64.059 g/mol
InChI Key: LYGJENNIWJXYER-FIBGUPNXSA-N
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Description

Nitromethane-d3, also known as deuterated nitromethane, is a chemical compound with the formula CD3NO2. It is a deuterated form of nitromethane, where the hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Nitromethane-d3 can be synthesized through several methods. One common method involves the reaction of deuterated methane (CD4) with nitric acid (HNO3) under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure complete conversion . Industrial production of nitromethane, including its deuterated form, involves the gas-phase nitration of propane with nitric acid at temperatures between 350-450°C .

Chemical Reactions Analysis

Nitromethane-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Nitromethane-d3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Nitromethane-d3 can be compared with other nitro compounds such as nitroethane (C2H5NO2) and nitropropane (C3H7NO2). While all these compounds contain the nitro group, nitro(2H3)methane is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly useful in isotopic labeling studies and the development of deuterated drugs .

Similar Compounds

  • Nitroethane (C2H5NO2)
  • Nitropropane (C3H7NO2)
  • Nitrobenzene (C6H5NO2)

Biological Activity

Nitromethane-d3 (chemical formula: C2H6D3NO2\text{C}_2\text{H}_6\text{D}_3\text{N}\text{O}_2) is a deuterated form of nitromethane, a compound commonly used as a solvent, in fuel formulations, and as a reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its toxicological effects, potential carcinogenicity, and metabolic implications based on diverse research findings.

Inhalation Studies

Research conducted on the inhalation toxicity of nitromethane has revealed significant findings. In a two-year study involving F344/N rats and B6C3F mice, various concentrations of nitromethane were administered to assess its toxic effects. The results indicated:

  • Carcinogenic Activity : There was clear evidence of carcinogenic activity in female F344/N rats and male B6C3F mice, characterized by increased incidences of mammary gland fibroadenomas and liver neoplasms respectively. Notably, no carcinogenic activity was observed in male F344/N rats at lower exposure levels .
  • Hematological Effects : Exposure to nitromethane resulted in microcytic anemia and thrombocytosis in both species. The presence of schistocytes and Heinz bodies suggested a hemolytic process occurring due to nitromethane exposure .
  • Neurological Impact : Clinical observations noted hyperactivity early in the exposure period, transitioning to hypoactivity and loss of coordination towards the end of the study .

Case Reports

A case report detailed the effects of nitromethane ingestion in a patient who consumed synthetic model engine fuel containing nitromethane. Although acute ingestion is not typically associated with severe morbidity, it was noted that:

  • Serum Creatinine Interference : Nitromethane caused falsely elevated serum creatinine levels due to interference with the Jaffe reaction assay. This led to unnecessary medical interventions such as dialysis .
  • Supportive Care : Management of nitromethane exposure primarily involves supportive care without specific antidotes, highlighting its relatively low acute toxicity but potential for misdiagnosis .

Metabolic Pathways

The metabolism of this compound involves complex biochemical pathways. Studies have shown that:

  • Deuterium Labeling : The incorporation of deuterium from this compound into metabolic products can be traced using NMR spectroscopy, providing insights into its metabolic fate and interactions with other compounds .
  • Lipid Solubility : Nitromethane's high lipid solubility contributes to its prolonged elimination half-life from the body, which can complicate detection and assessment following exposure .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey Findings
Inhalation ToxicityCarcinogenic activity observed in specific rat and mouse strains; microcytic anemia noted.
Case ReportsFalsely elevated serum creatinine levels; supportive management required for exposure cases.
Metabolic StudiesDeuterium incorporation traced via NMR; prolonged elimination due to lipid solubility.

Properties

IUPAC Name

trideuterio(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156449
Record name Nitro(2H3)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-32-8
Record name Nitromethane-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitro(2H3)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitro(2H3)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitro(2H3)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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